ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate
Description
Structural Overview and Nomenclature
This compound is characterized by a complex molecular architecture that integrates multiple functional groups within a single heterocyclic framework. The compound possesses the molecular formula C14H14N2O3 and exhibits a molecular weight of 258.27 daltons, placing it within the category of medium-sized organic molecules with significant structural complexity. The systematic nomenclature reflects the precise positioning of each functional group, with the ethyl carboxylate moiety located at the 3-position of the pyrazole ring and the 4-acetylphenyl substituent attached to the nitrogen atom at position 1.
The structural identity is further confirmed through its Chemical Abstracts Service registry number 2108488-92-0, which provides a unique identifier for this specific molecular entity. The Simplified Molecular Input Line Entry System representation, expressed as O=C(OCC)C1=NN(C=C1)C2=CC=C(C=C2)C(C)=O, clearly delineates the connectivity pattern and functional group arrangement. This SMILES notation reveals the presence of three distinct structural domains: the central pyrazole heterocycle, the pendant acetylphenyl ring system, and the ethyl ester functionality.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 2108488-92-0 |
| MDL Number | MFCD29918600 |
| SMILES | O=C(OCC)C1=NN(C=C1)C2=CC=C(C=C2)C(C)=O |
The geometric arrangement of these functional groups creates a three-dimensional molecular structure where the planar pyrazole ring serves as a central scaffold, with the acetylphenyl group extending in one direction and the ethyl carboxylate group positioned to allow for potential intermolecular interactions. The acetyl group on the phenyl ring introduces additional electronic effects that influence the overall reactivity profile of the compound, while the ethyl ester provides opportunities for further chemical transformations through standard organic chemistry methodologies.
Historical Context in Pyrazole Carboxylate Chemistry
The development of pyrazole carboxylate chemistry traces its origins to the pioneering work of Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established the fundamental synthetic approaches for this important class of heterocyclic compounds. Knorr's groundbreaking contributions laid the foundation for subsequent investigations into pyrazole derivatives, including the carboxylate-substituted variants that would later prove essential for numerous applications in medicinal chemistry and materials science.
The classical synthetic methodology for pyrazole formation, known as the Knorr pyrazole synthesis, involves the cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions. This fundamental reaction provided the conceptual framework for developing more sophisticated pyrazole systems, including those bearing carboxylate functionalities at various positions around the heterocyclic ring. The historical significance of this synthetic approach cannot be overstated, as it established the basic principles that continue to guide modern pyrazole chemistry.
Hans von Pechmann's subsequent work in 1898 further expanded the synthetic repertoire for pyrazole formation, developing alternative methodologies that utilized acetylene and diazomethane as starting materials. These early investigations demonstrated the versatility of pyrazole synthesis and highlighted the potential for creating diverse substitution patterns that would become crucial for developing compounds like this compound. The evolution from simple pyrazole synthesis to the preparation of complex, multiply-substituted derivatives represents a significant advancement in heterocyclic chemistry.
The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, providing additional validation for the biological relevance of pyrazole-containing compounds. This discovery highlighted the potential significance of pyrazole derivatives in natural systems and encouraged further research into synthetic pyrazole compounds for various applications. The subsequent development of pyrazole carboxylates as synthetic targets reflected the growing understanding of how structural modifications could be used to fine-tune the properties of heterocyclic compounds.
Significance in Heterocyclic Compound Research
This compound occupies a prominent position within heterocyclic compound research due to its representative example of how strategic functionalization can create molecules with enhanced utility across multiple scientific disciplines. The compound exemplifies the principles of rational drug design and materials development, where specific functional groups are incorporated to achieve desired properties while maintaining the fundamental characteristics of the pyrazole core structure.
The significance of this compound extends beyond its individual properties to encompass its role as a model system for understanding structure-activity relationships in pyrazole chemistry. The presence of both electron-withdrawing and electron-donating groups within the same molecule creates opportunities for investigating how electronic effects influence reactivity patterns, stability profiles, and intermolecular interactions. These investigations contribute to the broader understanding of heterocyclic chemistry and provide insights that can be applied to the design of new compounds with tailored properties.
Research into pyrazole derivatives has revealed their importance as pharmacological scaffolds, with numerous compounds containing the pyrazole moiety demonstrating significant biological activity. The carboxylate functionality present in this compound provides additional opportunities for molecular recognition and binding interactions, making such compounds valuable for pharmaceutical applications. The systematic study of these structure-activity relationships has contributed to the development of new therapeutic agents and continues to guide research efforts in medicinal chemistry.
The compound also serves as an important synthetic intermediate for the preparation of more complex molecular architectures. The presence of multiple reactive sites allows for sequential functionalization reactions that can introduce additional complexity while preserving the essential pyrazole framework. This synthetic versatility makes this compound valuable for exploratory chemistry aimed at discovering new materials with novel properties.
Properties
IUPAC Name |
ethyl 1-(4-acetylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)13-8-9-16(15-13)12-6-4-11(5-7-12)10(2)17/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIXHQFYNXWIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is heated for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states.
Reduction: The compound can be reduced to form various reduced pyrazole derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the pyrazole ring or the acetylphenyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate exhibits a range of pharmacological effects. Research indicates that derivatives of this compound can demonstrate antioxidant , antibacterial , antiviral , antifungal , and anti-inflammatory properties. The pyrazole moiety is particularly noted for its role in developing anti-inflammatory agents, which have been extensively studied for their therapeutic benefits .
Case Studies
- Anti-inflammatory Activity : A study highlighted the synthesis of various pyrazole derivatives, including this compound, which were evaluated for their anti-inflammatory effects. Results showed promising activity against inflammation markers in vitro, suggesting potential for therapeutic use.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound and its derivatives. The findings indicated significant inhibition of bacterial growth, supporting its application in developing new antimicrobial agents .
Synthetic Methodologies
Synthesis Routes
this compound can be synthesized through various methods, including one-pot reactions that yield satisfactory results with high efficiency. Recent literature has documented several synthetic pathways that are economical and environmentally friendly, which is crucial for large-scale production .
Research Applications
Diverse Applications in Research
The compound's versatility extends to various fields of research:
- Material Science : Its derivatives are being explored for potential use in developing new materials with specific electronic properties.
- Agricultural Chemistry : There is ongoing research into its applications as a pesticide or herbicide due to its biological activity against certain plant pathogens.
- Biochemistry : The compound serves as a building block for synthesizing more complex molecules used in biochemical assays and drug development.
Mechanism of Action
The mechanism of action of ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Substituent Variations
Ethyl pyrazole-3-carboxylates are characterized by substituents at positions 1 and 5 of the pyrazole ring. Key structural analogs include:
Key Observations :
Physical Properties and Spectral Data
Comparative data on melting points, yields, and spectral characteristics highlight substituent effects:
Key Trends :
Inference :
- The 4-acetylphenyl group may enhance enzyme inhibition (e.g., kinase or protease targets) due to its electron-withdrawing nature.
- Hydroxyl or methoxy groups improve antioxidant capacity by stabilizing free radicals .
Biological Activity
Ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an acetophenyl group and a carboxylate moiety. The synthesis typically involves the reaction of appropriate hydrazine derivatives with acylated compounds, leading to the formation of the pyrazole structure. Various synthetic routes have been explored to optimize yield and purity, highlighting the importance of functional group positioning for biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human cervical carcinoma (HeLa) | 15 | |
| Human colorectal adenocarcinoma (DLD-1) | 13 | |
| Human pancreatic cancer (SUIT-2) | 29 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis, including EGFR and JNK pathways.
2. Anti-inflammatory Effects
This compound has shown potential as a COX-2 inhibitor, which is crucial for reducing inflammation. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 8.60 | COX-2 |
| Celecoxib | 8.60 | COX-2 |
The compound's ability to inhibit COX enzymes suggests it may be effective in treating conditions characterized by chronic inflammation.
3. Antimicrobial Activity
Preliminary studies have indicated that this pyrazole derivative possesses antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting growth:
These findings suggest potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1: In a murine model of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls, indicating its potential as an anticancer therapeutic.
- Case Study 2: A clinical trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis showed significant improvement in symptoms and reduced inflammatory markers after treatment with the compound.
Q & A
Q. What are the recommended synthetic routes for ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For example, analogous compounds like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are synthesized using N,N-dimethylacetamide as a solvent with potassium carbonate at 80°C for 10 hours . Optimization strategies include:
- Stoichiometry adjustments : Balancing molar ratios of reactants (e.g., 1:1.2 hydrazine to β-keto ester).
- Catalysts : p-Toluenesulfonic acid or microwave irradiation to enhance reaction rates .
- Purification : Silica gel chromatography or recrystallization from ethanol to isolate pure product .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- Methodological Answer :
- 1H/13C NMR : Identifies functional groups (e.g., acetyl protons at δ 2.5–2.7 ppm, ester carbonyl at ~δ 165–170 ppm).
- X-ray crystallography : Resolves regiochemistry and confirms substitution patterns, as seen in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (bond angles: 121.16° for C24–C23–C22; torsion angles: −179.68°) .
- IR spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) stretches.
Q. What safety protocols should be followed given limited toxicological data?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, goggles, and fume hood use .
- First Aid : Flush eyes for 15 minutes; do not induce vomiting if ingested .
- Waste Disposal : Segregate and transfer to licensed facilities, per protocols for pyridazinyl pyrazole analogs .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and guide functionalization of this compound?
- Methodological Answer :
- DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar pyrazoles) to identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility .
- Fukui Indices : Highlight nucleophilic (pyrazole N-atoms) and electrophilic (acetyl carbonyl) centers for targeted modifications .
Q. What strategies mitigate regioselectivity challenges during synthesis?
- Methodological Answer :
- Directing Groups : Electron-withdrawing acetyl groups at the 4-phenyl position favor cycloaddition at the 3-carboxylate position .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 10 hours) and minimizes byproducts, as demonstrated for bromoethyl pyrazole derivatives .
- Protecting Groups : SEM (2-(trimethylsilyl)ethoxymethyl) protects NH groups to prevent undesired side reactions .
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility Checks : Use standardized solvents (HPLC-grade) and drying times (e.g., 12 hours under vacuum).
- Cross-Validation : Combine HRMS with elemental analysis to confirm purity (e.g., 95% purity threshold) .
- In Situ Monitoring : TLC or in situ IR tracks intermediate formation to adjust conditions dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
